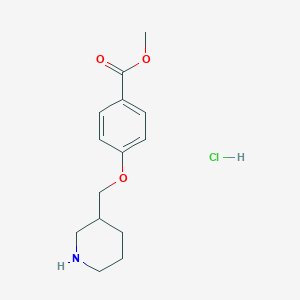

Methyl 4-(3-piperidinylmethoxy)benzoate hydrochloride

Beschreibung

Historical Context and Development

Methyl 4-(3-piperidinylmethoxy)benzoate hydrochloride emerged as a compound of interest in the early 21st century, reflecting advancements in synthetic organic chemistry and the growing emphasis on piperidine derivatives in pharmaceutical research. While its exact first synthesis date is undocumented in public literature, its structural analogs, such as ethyl 3-(3-piperidinylmethoxy)benzoate hydrochloride, were developed through palladium-catalyzed carbonylation and aminocarbonylation reactions. The compound’s design aligns with methodologies described for related esters, where thionyl chloride is used to activate carboxylic acids for subsequent coupling with amines. Piperidine-based compounds gained prominence due to their versatility in drug discovery, particularly in central nervous system (CNS) therapeutics.

Chemical Classification and Nomenclature

This compound belongs to two primary chemical classes:

- Benzoate esters : Characterized by a benzene ring esterified with a methoxy group.

- Piperidine derivatives : Featuring a six-membered amine ring with five methylene groups and one nitrogen atom.

IUPAC Name : Methyl 4-[(piperidin-3-yl)methoxy]benzoate hydrochloride

SMILES : COC(=O)C1=CC=C(OCC2CNCCC2)C=C1.Cl

Molecular Formula : C₁₄H₂₀ClNO₃

Structural Features :

Registry Information and Identification

CAS Registry Number : 1219972-65-2

PubChem CID : Not explicitly listed in provided sources, but structurally related compounds (e.g., methyl 3-(4-piperidinylmethoxy)benzoate hydrochloride) have CID 45075357.

Molecular Weight : 285.76 g/mol

Key Identifiers :

| Property | Value |

|---|---|

| Exact Mass | 285.113 g/mol |

| Topological Polar SA | 47.6 Ų |

| Hydrogen Bond Donors | 2 |

| Rotatable Bonds | 5 |

| Complexity | 262 |

Academic and Research Significance

This compound is primarily investigated as:

- Pharmaceutical Intermediate : Its piperidine moiety is a common scaffold in neurotransmitters and receptor modulators. For example, piperidine derivatives are integral to antipsychotics (e.g., haloperidol) and opioids (e.g., fentanyl).

- Synthetic Building Block : Used in peptide synthesis and heterocyclic chemistry for introducing amine functionalities.

- Biological Probe : Studies on similar compounds suggest potential applications in dopamine receptor modulation, though specific data for this compound remain proprietary.

Recent Advances :

Eigenschaften

IUPAC Name |

methyl 4-(piperidin-3-ylmethoxy)benzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3.ClH/c1-17-14(16)12-4-6-13(7-5-12)18-10-11-3-2-8-15-9-11;/h4-7,11,15H,2-3,8-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAHUNECYWOWFBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OCC2CCCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Alkylation of Methyl 4-Hydroxybenzoate

The primary route involves reacting methyl 4-hydroxybenzoate with β-chloroethylpiperidine hydrochloride under basic conditions. Key steps include:

- Reagents : Methyl 4-hydroxybenzoate, β-chloroethylpiperidine hydrochloride, potassium carbonate, isopropyl acetate, and hydrochloric acid.

- Conditions : Heating at 75–80°C for 20 hours in isopropyl acetate, followed by refluxing the aqueous acidic phase for 48 hours.

- Workup :

- Yield : 95.3%.

Optimized Large-Scale Synthesis

A scaled-up procedure demonstrates industrial applicability:

- Reaction Vessel : 2000-gallon tank with amyl acetate as solvent.

- Key Steps :

- Yield : 91%.

Comparative Analysis of Methods

Critical Reaction Insights

- Base Selection : Potassium carbonate facilitates deprotonation of the phenolic hydroxyl group in methyl 4-hydroxybenzoate, promoting nucleophilic substitution with β-chloroethylpiperidine.

- Solvent Role : Polar aprotic solvents (e.g., isopropyl acetate) enhance reaction efficiency by stabilizing intermediates.

- Acid Hydrolysis : Prolonged reflux in acidic conditions ensures complete ester cleavage and salt formation.

Purity and Characterization

- HPLC Analysis : Final product purity exceeds 99%.

- Crystallization : Acetone addition at low temperatures ensures high crystallinity and removes residual impurities.

Analyse Chemischer Reaktionen

Methyl 4-(3-piperidinylmethoxy)benzoate hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

Methyl 4-(3-piperidinylmethoxy)benzoate hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various pharmaceuticals, agricultural products, and dyes. In biology, it is utilized in studies involving enzyme inhibition and receptor binding. Additionally, it is used in industrial research for the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Methyl 4-(3-piperidinylmethoxy)benzoate hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural Comparisons

The following table summarizes key structural analogs, their molecular formulas, molecular weights, and distinguishing features:

Key Observations :

- Ring Size and Rigidity : Replacing piperidine (6-membered) with pyrrolidine (5-membered) or azetidine (4-membered) alters steric bulk and conformational flexibility, impacting binding affinity in biological targets .

- Ester Group : Ethyl esters (e.g., Ethyl 4-(3-pyrrolidinylmethoxy)benzoate) may exhibit slower hydrolysis rates compared to methyl esters, influencing metabolic stability .

Key Observations :

Biologische Aktivität

Methyl 4-(3-piperidinylmethoxy)benzoate hydrochloride, a compound with significant potential in medicinal chemistry, has been investigated for its various biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 315.79 g/mol. The compound features a benzoate structure with a methoxy group and a piperidine moiety, which are critical for its biological activity.

The biological activity of this compound is attributed to its interaction with various molecular targets. The piperidine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity and resulting in analgesic or anti-inflammatory effects. Additionally, the compound may influence various signaling pathways involved in inflammation and pain response.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. Studies have shown effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

Preliminary studies have explored the anticancer potential of this compound. It has been observed to induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of cell proliferation and modulation of apoptotic pathways.

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory properties in vitro. In studies involving macrophage models, the compound reduced the production of pro-inflammatory cytokines and nitric oxide (NO), indicating its potential as an anti-inflammatory agent.

Case Studies and Research Findings

-

Antimicrobial Efficacy : A study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones, supporting its use as an antimicrobial agent.

- Table 1: Antimicrobial Activity Results

| Bacterial Strain | Inhibition Zone (mm) |

|-----------------------|-----------------------|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

- Table 1: Antimicrobial Activity Results

-

Cancer Cell Line Study : In a study involving human breast cancer cell lines (MCF-7), this compound showed a dose-dependent decrease in cell viability.

- Table 2: Cell Viability Assay Results

| Concentration (µM) | Cell Viability (%) |

|---------------------|--------------------|

| 10 | 85 |

| 25 | 70 |

| 50 | 50 |

- Table 2: Cell Viability Assay Results

-

Inflammation Model : Using RAW 264.7 macrophages, the compound reduced NO production significantly when stimulated with lipopolysaccharides (LPS).

- Table 3: NO Production Inhibition

| Treatment | NO Production (µM) |

|---------------------|---------------------|

| Control | 20 |

| Compound (10 µM) | 10 |

| Compound (25 µM) | 5 |

- Table 3: NO Production Inhibition

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 4-(3-piperidinylmethoxy)benzoate hydrochloride?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 4-hydroxybenzoic acid derivatives with 3-piperidinylmethanol under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) or coupling via a bromide intermediate. Subsequent esterification with methyl chloride and hydrochloride salt formation is typical .

- Key Considerations : Monitor reaction progress using TLC or HPLC. Purify intermediates via column chromatography (silica gel, eluent: dichloromethane/methanol gradients).

Q. How should physicochemical properties (e.g., solubility, melting point) be characterized?

- Techniques :

- Solubility : Screen in water, alcohols (methanol/ethanol), and organic solvents (DMSO, DMF) using saturation shake-flask methods .

- Melting Point : Use differential scanning calorimetry (DSC) or capillary methods. Note decomposition near 175–180°C .

- Purity : Confirm via HPLC (C18 column, acetonitrile/water + 0.1% TFA) and NMR (¹H/¹³C) .

Q. What safety protocols are critical during handling?

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions .

- First Aid : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .

- Storage : Store in airtight containers at room temperature, away from moisture and oxidizers .

Advanced Research Questions

Q. How can tautomeric or enantiomeric impurities be resolved during synthesis?

- Tautomerism : Characterize enol-oxo equilibria using variable-temperature NMR or X-ray crystallography (e.g., SHELXL for structural refinement) .

- Chiral Purity : Employ chiral HPLC (Chiralpak® columns) or synthesize enantiomerically pure intermediates via asymmetric catalysis .

Q. What strategies optimize reaction yields in large-scale synthesis?

- Catalysis : Use palladium-based catalysts for coupling steps (e.g., Suzuki-Miyaura for aromatic systems) .

- Temperature Control : Conduct reactions under reflux (e.g., 80°C in ethanol) with inert gas protection to minimize byproducts .

- Workup : Extract with ethyl acetate and brine; precipitate the hydrochloride salt using HCl gas .

Q. How can thermal decomposition discrepancies between batches be investigated?

- Analytical Tools :

- TGA/DSC : Compare thermal profiles to identify decomposition onset variations .

- Mass Spectrometry : Analyze degradation products (e.g., decarboxylation or ester hydrolysis) .

Q. What methods assess stability under physiological conditions?

- Accelerated Stability Studies : Incubate in PBS (pH 7.4) at 37°C for 72 hours. Monitor degradation via HPLC-MS .

- Light Sensitivity : Expose to UV-Vis light (ICH Q1B guidelines) and quantify photodegradants .

Q. How can poor solubility in aqueous buffers be addressed for biological assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.